Cas no 936850-12-3 (Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate)

Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate is a spirocyclic compound featuring a unique oxa-aza bicyclic structure, which serves as a valuable intermediate in organic synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability, facilitating handling and storage under standard conditions. Its rigid spiro framework offers steric control, making it useful for constructing complex heterocyclic systems. The compound’s well-defined reactivity profile allows for selective functionalization, particularly in medicinal chemistry applications where spiro scaffolds are sought after for their conformational constraints. Its high purity and consistent performance make it a reliable choice for synthetic methodologies.
Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate structure
936850-12-3 structure
Product Name:Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
CAS No:936850-12-3
MF:C12H21NO3
MW:227.300043821335
MDL:MFCD13184502
CID:831823
PubChem ID:59420847
Update Time:2025-10-28

Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid, 3,3-diMethyl-, 1,1-diMethylethyl ester
    • tert-Butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
    • 3,3-dimethyl-1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid 1,1-dimethylethyl ester
    • OROYAGCOSGRUQJ-UHFFFAOYSA-N
    • 1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid,3,3-dimethyl-,1,1-dimethylethyl ester
    • 3,3-Dimethyl-1-oxa-6-aza-spiro[3.3]heptane-6-carboxylic acid tert-butyl ester
    • 1,1-Dimethylethyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate (ACI)
    • SCHEMBL2954844
    • 936850-12-3
    • tert-butyl3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
    • CS-B0207
    • CS-13478
    • DB-356570
    • AKOS037649712
    • Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
    • MDL: MFCD13184502
    • Inchi: 1S/C12H21NO3/c1-10(2,3)16-9(14)13-6-12(7-13)11(4,5)8-15-12/h6-8H2,1-5H3
    • InChI Key: OROYAGCOSGRUQJ-UHFFFAOYSA-N
    • SMILES: O=C(N1CC2(C(C)(C)CO2)C1)OC(C)(C)C

Computed Properties

  • Exact Mass: 227.15214353g/mol
  • Monoisotopic Mass: 227.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.8
  • XLogP3: 1.6

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 292.8±33.0 °C at 760 mmHg
  • Flash Point: 130.9±25.4 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate Security Information

Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T55510-1g
tert-Butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
936850-12-3 97%
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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tert-Butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
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A2B Chem LLC
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1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid, 3,3-diMethyl-, 1,1-diMethylethyl ester
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A2B Chem LLC
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1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid, 3,3-diMethyl-, 1,1-diMethylethyl ester
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eNovation Chemicals LLC
D767425-100mg
1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid, 3,3-diMethyl-, 1,1-diMethylethyl ester
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eNovation Chemicals LLC
D767425-250mg
1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid, 3,3-diMethyl-, 1,1-diMethylethyl ester
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eNovation Chemicals LLC
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1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid, 3,3-diMethyl-, 1,1-diMethylethyl ester
936850-12-3 97%
1g
$1105 2025-02-26
eNovation Chemicals LLC
D767425-100mg
1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid, 3,3-diMethyl-, 1,1-diMethylethyl ester
936850-12-3 97%
100mg
$345 2025-02-21
eNovation Chemicals LLC
D767425-250mg
1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid, 3,3-diMethyl-, 1,1-diMethylethyl ester
936850-12-3 97%
250mg
$555 2025-02-21

Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Tosyl chloride ,  Potassium tert-butoxide Solvents: Tetrahydrofuran ;  90 min, rt
1.2 Reagents: Water ;  rt
Reference
Preparation of aminopyrimidines as inhibitors of aurora protein kinase for treatment of proliferative diseases
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Tosyl chloride ,  Potassium tert-butoxide Solvents: Tetrahydrofuran ;  rt
Reference
Drug discovery methods for Aurora kinase inhibitors
, World Intellectual Property Organization, , ,

Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate Raw materials

Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate Preparation Products

Additional information on Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate

Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate: A Comprehensive Overview

The compound with CAS No. 936850-12-3, commonly referred to as Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique spirocyclic structure, which combines a six-membered ring with an oxygen atom and a nitrogen atom, creating a highly functionalized framework. The tert-butyl group attached to the carboxylate moiety further enhances the molecule's stability and reactivity, making it a valuable component in various chemical reactions and applications.

Recent studies have highlighted the potential of Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate in drug discovery and development. Researchers have explored its ability to act as a bioisostere in medicinal chemistry, where it can replace certain functional groups in existing drugs without altering their pharmacokinetic profiles significantly. This property makes it an attractive candidate for optimizing drug efficacy and reducing side effects. Moreover, the compound's spirocyclic structure has been shown to exhibit moderate inhibitory activity against several enzymes involved in inflammatory pathways, suggesting its potential role in anti-inflammatory therapies.

In terms of synthesis, the preparation of Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate involves a multi-step process that typically begins with the formation of the spirocyclic core. This is achieved through a carefully controlled intramolecular cyclization reaction, which requires precise stoichiometric ratios and optimal reaction conditions to ensure high yields. The subsequent introduction of the tert-butyl group is carried out via esterification reactions, leveraging the versatility of carboxylic acid derivatives in organic synthesis.

From an analytical standpoint, the compound has been thoroughly characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses have confirmed the molecular structure and purity of the compound, providing a solid foundation for further research and development. Additionally, computational chemistry methods have been employed to study the electronic properties and reactivity of Tert-butyl 3,3-dimethyl-1 oxaspiro heptane carboxylate, offering insights into its potential interactions with biological systems.

One of the most promising applications of this compound lies in its use as a building block for constructing more complex molecular architectures. Its spirocyclic framework serves as an excellent platform for appending various functional groups, enabling the creation of molecules with diverse biological activities. For instance, recent research has demonstrated that derivatives of this compound can act as potent inhibitors of histone deacetylases (HDACs), which are key targets in cancer therapy due to their role in regulating gene expression.

In conclusion, Tert-butyl 3,3-dimethyl 1 oxa 6 azaspiro heptane carboxylate represents a significant advancement in organic chemistry, offering a versatile platform for exploring new chemical entities with potential therapeutic applications. As ongoing research continues to uncover its full potential, this compound is poised to play a pivotal role in shaping future developments in drug discovery and materials science.

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